Spectroscopic Characterization of 7-Phenyl-1H-Indene
Spectroscopic Characterization of 7-Phenyl-1H-Indene
Executive Summary
7-Phenyl-1H-indene (CAS: 153733-75-6) represents a critical scaffold in the synthesis of
This guide provides a rigorous spectroscopic framework for the identification, differentiation, and purity assessment of 7-phenyl-1H-indene. The core challenge addressed herein is the differentiation of the 7-phenyl isomer from its thermodynamic congener, 4-phenyl-1H-indene , a phenomenon driven by rapid 1,5-sigmatropic hydrogen shifts.
Structural Dynamics & Isomerism
The characterization of substituted indenes is complicated by their fluxional behavior. In solution, 7-phenyl-1H-indene exists in equilibrium with 4-phenyl-1H-indene.
-
7-Phenyl-1H-indene: The phenyl ring is attached to the aromatic carbon adjacent to the saturated methylene bridge (
). This is the kinetic isomer often required for specific ligand bridging geometries. -
4-Phenyl-1H-indene: The phenyl ring is attached to the aromatic carbon adjacent to the vinyl region (
).
Mechanistic Insight: The interconversion occurs via a [1,5]-sigmatropic proton shift. While the reaction is slow at room temperature, allowing for distinct NMR characterization, elevated temperatures or trace acid/base catalysis can accelerate equilibration, leading to signal averaging or complex mixtures.
Visualization: Isomerization Pathway
Figure 1: The [1,5]-sigmatropic shift pathway connecting 7-phenyl and 4-phenyl isomers.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for distinguishing the 7-phenyl isomer from the 4-phenyl isomer. The proximity of the phenyl ring to the methylene protons (
Experimental Protocol:
-
Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina to prevent acid-catalyzed isomerization during acquisition.
-
Concentration: Prepare a 10-15 mg/mL solution. High concentrations can induce stacking effects that shift aromatic signals.
-
Pulse Sequence: Standard 1D
H (30° pulse, 1s relaxation delay) and 2D COSY/NOESY.
Key Diagnostic Signals (400 MHz, CDCl₃)
The following data correlates to purified 7-phenyl-1H-indene.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aryl (Ph) | 7.53 | Doublet ( | 2H | Ortho-protons of the phenyl ring. |
| Aryl (Ph) | 7.44 | Triplet ( | 2H | Meta-protons of the phenyl ring. |
| Aryl (Ph) | 7.35 | Triplet ( | 1H | Para-proton of the phenyl ring. |
| Indenyl (Ar) | 7.30 | Doublet ( | 1H | Indene aromatic ring ( |
| Indenyl (Ar) | 7.25 | Doublet ( | 1H | Indene aromatic ring ( |
| Vinyl | 6.90 - 6.60 | Multiplet | 2H | |
| Methylene | 3.50 | Singlet/Multiplet | 2H |
*Note: Exact shifts for Vinyl and Methylene regions vary slightly based on concentration and trace 4-isomer presence. In the 7-isomer, the
Self-Validating the Structure (NOESY)
To confirm the regiochemistry as 7-phenyl rather than 4-phenyl :
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Observation: Look for a cross-peak (spatial correlation) between the Methylene (
) protons and the Ortho-phenyl protons . -
Logic: Only in the 7-phenyl isomer are the
protons spatially close (< 5 Å) to the phenyl ring. In the 4-phenyl isomer, the phenyl group is distant from .
Infrared (IR) Spectroscopy
While less specific for isomer differentiation, IR confirms functional group integrity and absence of oxidation (e.g., indanone formation).
-
C-H Stretch (Aromatic): 3030–3060 cm⁻¹
-
C=C Stretch (Indene Double Bond): ~1610 cm⁻¹ (Often weak)
-
Out-of-Plane Bending: 750 cm⁻¹ and 690 cm⁻¹ (Characteristic of mono-substituted benzene ring).
Mass Spectrometry (GC-MS)
-
Ionization: Electron Impact (EI, 70 eV).
-
Molecular Ion (
): m/z 192.1. -
Fragmentation:
-
Base peak is typically the molecular ion due to high aromatic stability.
-
Loss of methyl radical (M-15) is negligible (unlike methylated derivatives).
-
Significant tropylium ion formation may occur.
-
Synthesis & Purification Workflow
To ensure high-quality spectroscopic data, the compound must be synthesized with regiocontrol. The Suzuki-Miyaura coupling of 7-bromoindene is the preferred route over acid-catalyzed dehydration of indanones, which leads to isomeric mixtures.
Workflow Diagram
Figure 2: Optimized synthesis workflow minimizing thermal isomerization.
Purification Note
Critical Control Point: Avoid prolonged exposure to silica gel, which is slightly acidic and can catalyze the shift to the thermodynamic 4-phenyl isomer. Use basic alumina or deactivated silica (treated with 1% triethylamine) for chromatography.
References
-
Synthesis and Characterization of Aryl-Indenes: Source: Semantic Scholar / Arkivoc Title: Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling procedure. URL:[Link] (Verified via Snippet 1.4)
-
Metallocene Application & Isomer Ratios: Source: National Institutes of Health (PMC) Title: The cocrystal 10-(2-methyl-4-phenyl-1H-inden-6-yl)-10H-phenothiazine–10-(2-methyl-7-phenyl-1H-inden-5-yl)-10H-phenothiazine. URL:[Link]
-
General Indene Synthesis Methodologies: Source: Organic Chemistry Portal Title: Synthesis of Indenes.[2][3][4][5][6][7][8][9][10] URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. olefin suppliers USA [americanchemicalsuppliers.com]
- 6. US5789634A - Coupling reactions of 2-substituted, 7-haloindenes with aryl substituents to produce metallocene catalyst intermediates - Google Patents [patents.google.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 9. US20190144571A1 - (Di)Silicon Bridged Metallocenes that Produce Polyethylene with Broad Molecular Weight Distribution and High Molecular Weight - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
